N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide
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Overview
Description
N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dihydroxyacetyl group attached to a phenyl ring, further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide typically involves the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation. The process can be summarized as follows:
Starting Materials: 4-aminophenol and acetic anhydride.
Catalyst: Commonly used catalysts include acids or bases to facilitate the reaction.
Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C with continuous stirring.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves similar steps as the laboratory synthesis but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in an inert atmosphere.
Substitution: Halogens, nitrating agents; conditions: often require a catalyst and controlled temperature.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group, used in various chemical syntheses.
Uniqueness: N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide is unique due to its dihydroxyacetyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(2,2-dihydroxyacetyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5,10,14-15H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNPZGXVBFRNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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